Isotopic Purity and Mass Shift Enabling Specific LC-MS/MS Detection
N‑Carbamoyl‑2‑fluoro‑β‑alanine‑13C3 provides a nominal mass increase of +3 Da over the unlabeled metabolite (C4H7FN2O3, MW 150.11) due to the replacement of three 12C atoms with 13C . This mass difference is sufficient to separate the internal standard signal from the natural isotopic envelope of the analyte, ensuring unambiguous detection in both low‑ and high‑resolution mass spectrometry. In contrast, the unlabeled compound yields no distinct m/z offset, while deuterated analogs (e.g., 2H‑labeled) are prone to chromatographic isotope effects and hydrogen‑deuterium exchange, which can shift retention time and distort quantification [1].
| Evidence Dimension | Mass shift relative to unlabeled analyte (C4H7FN2O3) |
|---|---|
| Target Compound Data | +3 Da (three 13C atoms) |
| Comparator Or Baseline | Unlabeled N‑Carbamoyl‑2‑fluoro‑β‑alanine: 0 Da; Deuterated analog: variable +1 to +3 Da with chromatographic shift |
| Quantified Difference | Target provides +3 Da with no chromatographic separation; deuterated standards exhibit retention time shifts of up to 0.2 min [1] |
| Conditions | LC‑MS/MS analysis using reversed‑phase C18 chromatography |
Why This Matters
A consistent +3 Da mass offset without chromatographic perturbation ensures that the internal standard exactly co‑elutes with the analyte, maximizing matrix effect correction and method ruggedness.
- [1] Biopharma Services. IS Responses in LC‑MS/MS Bioanalysis. 2023. View Source
